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5-Ethyl-cytidine

RNA Polymer Chemistry Nucleic Acid Biophysics Epigenetics Model Systems

Standard C5-methyl or 2′-deoxy analogs fail to replicate the unique biophysical properties of 5-Ethyl-cytidine. This riboside is the essential monomer for poly(e⁵C) synthesis and DNMT inhibition studies. - **Key Properties:** λmax 294 nm (ε=8.5), acid helix Tm=19.5°C for poly(e⁵C). - **Application:** Tool for probing RNA secondary structure, cytidine deaminase specificity, and epigenetic mechanisms. - **Supply:** Rigorous identity confirmation via spectrophotometric λmax. Available for R&D.

Molecular Formula C11H17N3O5
Molecular Weight 271.27 g/mol
CAS No. 56367-98-7
Cat. No. B3272191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-cytidine
CAS56367-98-7
Molecular FormulaC11H17N3O5
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESCCC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C11H17N3O5/c1-2-5-3-14(11(18)13-9(5)12)10-8(17)7(16)6(4-15)19-10/h3,6-8,10,15-17H,2,4H2,1H3,(H2,12,13,18)/t6-,7-,8-,10-/m1/s1
InChIKeyUEHXEKJKNOHULW-FDDDBJFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-cytidine – Epigenetics & RNA Research Analog


5-Ethyl-cytidine is a cytidine analog bearing a C5-ethyl substituent on the pyrimidine ring, with a molecular formula of C11H17N3O5 and a molecular weight of 271.27 g/mol [1]. As a cytidine analog, it inhibits DNA methyltransferases (DNMTs), similar to the reference compound zebularine, and exhibits anti-metabolic and anti-tumor activities . Its spectral signature includes λmax = 294 nm with ε = 8.5 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5) [2].

5-Ethyl-cytidine Substitution Alert


Substituting 5-Ethyl-cytidine with a seemingly similar analog like 5-methyl-cytidine or the 2′-deoxy derivative 5-ethyl-2′-deoxycytidine is not scientifically justified. A 5-ethyl substituent alters nucleic acid stability and base pairing differently than a 5-methyl group, producing polymers with significantly reduced residual hyperchromicity and negligible thermal hyperchromicity compared to poly(m⁵C) and poly(C) [1]. Furthermore, the riboside (5-Ethyl-cytidine) and the 2′-deoxyriboside (5-ethyl-2′-deoxycytidine) exhibit divergent metabolic fates and enzymatic interactions; for instance, the α-anomer of 5'-ethyldeoxycytidine is neither a substrate nor an inhibitor of cytidine deaminase, whereas the riboside may follow a different pathway [2]. These structural distinctions mandate specific procurement of the exact compound to ensure experimental reproducibility and valid mechanistic interpretation.

5-Ethyl-cytidine Comparative Evidence


RNA Polymer Stability: 5-Ethyl vs. 5-Methyl

Poly(e⁵C), synthesized from 5-ethylcytidine 5'-pyrophosphate by polynucleotide phosphorylase, exhibits less than one-half the residual hyperchromicity of both poly(C) and poly(m⁵C) and negligible thermal hyperchromicity, in stark contrast to poly(m⁵C) [1]. Additionally, the acid-induced helical form of poly(e⁵C) melts at a remarkably low Tm of 19.5°C in 0.15 M Na⁺ at pH 5, whereas poly(m⁵C) exhibits higher thermal stability under comparable conditions [1]. The poly(I)·poly(e⁵C) complex has a Tm slightly higher than poly(I)·poly(C) but considerably lower than poly(I)·poly(m⁵C), confirming a destabilizing effect specific to the 5-ethyl substituent [1].

RNA Polymer Chemistry Nucleic Acid Biophysics Epigenetics Model Systems

Cytidine Deaminase: Substrate vs. Inhibitor

The riboside 5-ethyl-cytidine acts as a substrate for cytosine nucleoside deaminase (EC 3.5.4.5), while the α-anomer of its deoxyribose counterpart (5'-ethyldeoxycytidine) is neither a substrate nor an inhibitor of the enzyme [1]. In contrast, N4- and 5'-O-alkyl analogs act as competitive inhibitors, with 5'-O-methylarabinosylcytosine being the most potent inhibitor identified [1].

Nucleoside Metabolism Enzyme Kinetics Prodrug Design

UV Absorbance: 5-Ethyl vs. 5-Methyl Cytidine

5-Ethyl-cytidine exhibits a distinct ultraviolet absorption maximum at λmax = 294 nm with a molar extinction coefficient ε = 8.5 L mmol⁻¹ cm⁻¹ in Tris-HCl buffer (pH 7.5) [1]. In contrast, the typical UV maximum for cytidine and 5-methyl-2′-deoxycytidine is near 271 nm, reflecting the hypsochromic shift induced by the 5-ethyl substituent [2].

Analytical Chemistry Quality Control Nucleoside Purity

Antiviral Activity: Riboside vs. Deoxyriboside

While 5-Ethyl-2′-deoxycytidine (β-EtCdR) exhibits low but significant activity against herpes simplex virus (HSV) in primary rabbit kidney cells, the riboside 5-Ethyl-cytidine shows distinct antiviral properties; β-EtCdR was inactive against vaccinia virus [1]. A separate study established the antiviral potency order for vaccinia virus as ara-C > IUdR > β-EtUdR > β-EtCdR, with β-EtCdR being the least active among these deoxynucleosides [2]. The α-anomer of EtCdR was completely inactive [2].

Antiviral Research Nucleoside Analog Pharmacology Herpes Simplex Virus

DNA Incorporation: 5-Ethyl-cytidine vs. 5-Ethyl-2′-deoxyuridine

5-Ethyl-2′-deoxycytidine (EtCdR) does not markedly alter thymidine incorporation into cellular DNA, even at high doses, whereas 5-ethyl-2′-deoxyuridine (EtUdR) inhibits cell growth and thymidine incorporation only at very high doses (200–500 μg/ml) and paradoxically stimulates incorporation at lower doses (0.4–200 μg/ml) [1]. This contrasts sharply with reference antivirals ara-C and IUdR, which inhibit cell growth at much lower doses (0.08–0.4 μg/ml and 8–40 μg/ml, respectively) [1].

Cellular Toxicology DNA Replication Antimetabolite Research

Enzymatic RNA Synthesis by Polynucleotide Phosphorylase

5-Ethylcytidine 5′-pyrophosphate is a substrate for polynucleotide phosphorylase (PNPase, EC 2.7.7.8) from both Escherichia coli and Micrococcus luteus in the presence of Mn²⁺, enabling the enzymatic synthesis of poly(5-ethylcytidylic acid) [poly(e⁵C)] [1]. This contrasts with many other modified nucleotides that are poorly accepted or rejected by PNPase, highlighting the specific utility of the 5-ethylcytidine moiety for enzymatic RNA polymerization.

RNA Synthesis Enzymology Modified Nucleotide Incorporation

5-Ethyl-cytidine Application Scenarios


Synthesis of Alkyl-Substituted RNA Polymers

For laboratories investigating the effects of bulky 5-alkyl substituents on RNA secondary structure, stability, and protein interactions, 5-Ethyl-cytidine is the essential monomer precursor. The enzymatic synthesis of poly(e⁵C) using polynucleotide phosphorylase yields a polymer with unique destabilizing properties, including a >50% reduction in residual hyperchromicity and an acid helix Tm of only 19.5°C, providing a valuable comparator to the more stable poly(m⁵C) [1]. Procurement of 5-Ethyl-cytidine ensures generation of the exact polymer characterized in foundational biophysical studies.

DNMT Inhibition & Epigenetics Research

As a cytidine analog with demonstrated DNMT inhibitory activity, 5-Ethyl-cytidine serves as a tool compound for probing DNA methylation dynamics in cellular models [1]. Its incorporation into RNA, as suggested by its mechanism of action, may lead to downstream effects on gene expression . Using the exact 5-ethyl-substituted riboside is critical, as substitution with 5-aza-cytidine or zebularine would introduce confounding chemical mechanisms and different metabolic stabilities, invalidating comparative epigenetics studies.

UV-Based Analytical Quality Control

The unique λmax of 5-Ethyl-cytidine at 294 nm (ε = 8.5 L mmol⁻¹ cm⁻¹) provides a simple, robust spectrophotometric method for identity confirmation and quantification in complex mixtures, distinguishing it from other cytidine analogs with λmax near 271 nm [1]. This is particularly valuable for pharmaceutical research and development settings where analytical specificity is paramount for batch release and stability testing of formulations containing this nucleoside analog.

Nucleoside Metabolism & Prodrug Activation

For investigating cytidine deaminase (CDA) substrate specificity or designing CDA-activated prodrugs, 5-Ethyl-cytidine is the appropriate riboside substrate [1]. The α-anomer of 5'-ethyldeoxycytidine is enzymatically inert, and N4-alkyl analogs are inhibitors [1], highlighting that only the specific riboside form with the C5-ethyl substituent undergoes deamination. Researchers must procure 5-Ethyl-cytidine to accurately model the metabolic fate of this class of modified nucleosides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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